molecular formula C14H11FO2 B581733 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde CAS No. 1393441-86-5

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde

Cat. No.: B581733
CAS No.: 1393441-86-5
M. Wt: 230.238
InChI Key: BMLOQFLLKHLOJK-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed, where 4-fluoro-3-methoxyphenylboronic acid reacts with a suitable benzaldehyde derivative under palladium catalysis .

Another method involves the direct fluorination of 4-methoxybenzaldehyde followed by a Friedel-Crafts acylation reaction to introduce the aldehyde group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Oxidation: 4-(4-Fluoro-3-methoxyphenyl)benzoic acid

    Reduction: 4-(4-Fluoro-3-methoxyphenyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique combination of fluoro and methoxy groups in this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde is an organic compound characterized by the presence of a fluoro group and a methoxy group on a benzaldehyde structure. Its molecular formula is C14H11FO2, and it is utilized in various biochemical applications due to its unique chemical properties. This compound plays a significant role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules, which contributes to its biological activity.

The biological activity of this compound largely depends on its interactions with enzymes and other cellular components. It may function as an inhibitor or substrate for specific enzymes, influencing their activity through competitive or non-competitive inhibition mechanisms. The presence of the fluoro and methoxy groups enhances its reactivity and selectivity towards certain biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, halogenated compounds with similar structural features have shown significant antibacterial and antifungal activities against various pathogens. The incorporation of electron-withdrawing groups, such as fluorine, often enhances the bioactivity of these compounds against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusNot yet determined
Halogenated derivativesE. coli8.33 - 23.15 µM
Other methoxy derivativesCandida albicans16.69 - 78.23 µM

Case Studies

  • Antibacterial Activity : A study evaluating various monomeric alkaloids found that compounds with similar structural motifs exhibited considerable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study suggested that the presence of halogen substituents was crucial for enhancing bioactivity, indicating that this compound may exhibit similar properties due to its fluoro group .
  • Enzyme Interaction Studies : Research focusing on aldehyde dehydrogenases (ALDHs) indicates that aldehydes can significantly impact enzyme function and may be involved in cancer pathology. Compounds like this compound could potentially interact with ALDHs, affecting their catalytic efficiency and binding affinity .

Synthesis and Biological Evaluation

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. These synthetic approaches not only yield the compound but also facilitate the exploration of its biological activities.

In a recent study, novel iron(III) complexes derived from similar methoxy-substituted phenyl compounds were evaluated for their anticancer properties, demonstrating that structural modifications can lead to enhanced biological efficacy . This suggests that exploring derivatives of this compound could yield valuable insights into its potential therapeutic applications.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLOQFLLKHLOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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